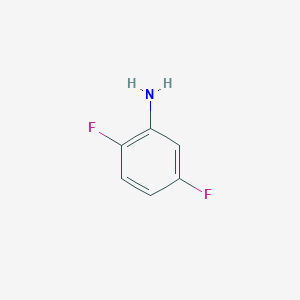

2,5-Difluoroaniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 3259. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,5-difluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F2N/c7-4-1-2-5(8)6(9)3-4/h1-3H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNOOQIUSYGWMSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70190144 | |

| Record name | 2,5-Difluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70190144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

367-30-6 | |

| Record name | 2,5-Difluoroaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=367-30-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Difluoroaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000367306 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Difluoroaniline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3259 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Difluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70190144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-difluoroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.083 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-Difluoroaniline | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4JNJ8ZZ368 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Guide: Synthesis of 2,5-Difluoroaniline from 1,4-Difluoro-2-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the synthesis of 2,5-Difluoroaniline, a critical intermediate in the development of pharmaceuticals, agrochemicals, and dyestuffs.[1] The primary synthetic route detailed herein is the catalytic hydrogenation of 1,4-difluoro-2-nitrobenzene, a robust and widely utilized method for the reduction of the nitro functional group to an amine.

Reaction Pathway: Catalytic Hydrogenation

The core transformation in the synthesis of this compound from 1,4-difluoro-2-nitrobenzene is the selective reduction of the nitro group (-NO₂) to an amino group (-NH₂). This reaction is typically achieved through catalytic hydrogenation, where hydrogen gas (H₂) serves as the reductant in the presence of a metal catalyst. The fluorine atoms on the benzene ring remain unaffected during this process.[2]

Commonly employed catalysts for this transformation include palladium on carbon (Pd/C) and Raney nickel.[1][3] The choice of catalyst and solvent can influence reaction kinetics, yield, and purity of the final product.

Caption: Chemical transformation of 1,4-Difluoro-2-nitrobenzene to this compound.

Data Presentation: Reaction Parameters

The following table summarizes quantitative data from established experimental protocols for the synthesis of this compound. This allows for a clear comparison of different methodologies.

| Parameter | Method 1: Palladium/Carbon | Method 2: Raney Nickel |

| Starting Material | 1,4-Difluoro-2-nitrobenzene[1] | 2,5-Difluoronitrobenzene[3] |

| Catalyst | Palladium on Carbon (Pd/C)[1] | Raney Nickel[3] |

| Reductant | Hydrogen (H₂)[1] | Hydrogen (H₂)[3] |

| Solvent | Methanol (MeOH)[1] | Tetrahydrofuran (THF)[3] |

| Temperature | 20 °C[1] | Room Temperature[3] |

| Reaction Time | 1 hour[1] | Not specified |

| Apparatus | Standard glassware[1] | Parr shaker[3] |

| Yield | 83%[1] | Not specified |

| Product Purity | Characterized by ¹H NMR[1] | Not specified |

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on successfully reported syntheses.

Protocol 1: Synthesis using Palladium on Carbon (Pd/C)

This procedure outlines the reduction using a palladium/carbon catalyst in methanol, which is noted for its high yield and straightforward workup.[1]

Materials:

-

1,4-Difluoro-2-nitrobenzene (500 mg, 3.14 mmol)

-

10% Palladium on carbon (Pd/C) catalyst (66.9 mg)

-

Methanol (20 mL)

-

Hydrogen gas supply (balloon or cylinder)

-

Standard laboratory glassware (round-bottom flask, magnetic stirrer)

-

Filtration apparatus (e.g., Buchner funnel or celite pad)

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a solution of 1,4-difluoro-2-nitrobenzene (500 mg, 3.14 mmol) in methanol (20 mL) in a round-bottom flask, the palladium/carbon catalyst (66.9 mg) is added in batches.[1]

-

Hydrogenation: The flask is evacuated and backfilled with hydrogen gas. The reaction mixture is then stirred vigorously under a hydrogen atmosphere (a balloon is sufficient for this scale) at 20 °C.[1]

-

Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) using a mobile phase of petroleum ether/ethyl acetate (3/1).[1] The reaction is considered complete upon the full consumption of the starting material.

-

Workup: Once the reaction is complete (approx. 1 hour), the mixture is filtered through a pad of celite or a suitable filter to remove the palladium catalyst.[1]

-

Isolation: The filtrate is concentrated under reduced pressure using a rotary evaporator to afford the target product, this compound.[1]

-

Results: This method typically yields the product as a clear brown liquid (338 mg, 83% yield).[1] The product can be characterized by ¹H NMR.[1]

Protocol 2: Synthesis using Raney Nickel

This protocol utilizes Raney nickel as the catalyst in a tetrahydrofuran solvent, often employed in a specialized high-pressure vessel.[3]

Materials:

-

1,4-Difluoro-2-nitrobenzene (2,5-difluoronitrobenzene)

-

Raney Nickel catalyst (slurry)

-

Tetrahydrofuran (THF)

-

Parr shaker or similar hydrogenation apparatus

-

Hydrogen gas cylinder

-

Filtration apparatus

Procedure:

-

Reaction Setup: A solution of 1,4-difluoro-2-nitrobenzene is prepared in tetrahydrofuran inside the vessel of a Parr shaker.[3]

-

Catalyst Addition: The Raney nickel catalyst is carefully added to the solution.

-

Hydrogenation: The vessel is sealed, purged with hydrogen, and then pressurized with hydrogen gas to the desired pressure. The mixture is agitated at room temperature.[3]

-

Monitoring: The reaction is monitored by observing the uptake of hydrogen.

-

Workup: Upon completion, the vessel is carefully depressurized. The reaction mixture is filtered to remove the Raney nickel catalyst.

-

Isolation: The solvent is removed from the filtrate by evaporation under reduced pressure to yield this compound.[3]

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: General workflow for this compound synthesis and purification.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 2,5-Difluoroaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Difluoroaniline is a fluorinated aromatic amine that serves as a crucial building block in the synthesis of a wide array of chemical compounds. Its unique electronic properties, imparted by the two fluorine substituents on the benzene ring, make it a valuable intermediate in the pharmaceutical, agrochemical, and materials science industries. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, along with its synthesis, key reactions, and applications. Safety and handling precautions are also detailed to ensure its proper use in a laboratory and industrial setting.

Chemical Identity and Structure

This compound is an organic compound with the chemical formula C₆H₅F₂N.[1] Its structure consists of an aniline ring substituted with two fluorine atoms at the 2 and 5 positions.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 367-30-6[1][2][3][4] |

| Molecular Formula | C₆H₅F₂N[1][5][6][7] |

| Molecular Weight | 129.11 g/mol [1][2][3][5][7] |

| InChI | InChI=1S/C6H5F2N/c7-4-1-2-5(8)6(9)3-4/h1-3H,9H2[1][2] |

| InChIKey | YNOOQIUSYGWMSS-UHFFFAOYSA-N[1][2] |

| SMILES | Nc1cc(F)ccc1F[2] |

| EC Number | 206-690-1[1][2] |

| Beilstein/REAXYS | 2802549[1][2] |

Physical Properties

This compound is typically a colorless to yellow or orange clear liquid at room temperature.[1] It has a characteristic melting point just above standard room temperature.

Table 2: Physical Properties of this compound

| Property | Value |

| Appearance | Colorless to Yellow to Orange clear liquid[1] |

| Melting Point | 11-13 °C (lit.)[1][2][6][8] |

| Boiling Point | 176-178 °C (lit.)[1][2][6][8] |

| 51-52 °C / 15 mmHg (lit.) | |

| 170 °C / 753 mmHg (lit.) | |

| Density | 1.288 g/mL at 25 °C (lit.)[1][2][6][8] |

| Refractive Index (n20/D) | 1.513 (lit.)[1][2] |

| Solubility | Not miscible in water.[1][6][9][10][11] |

| pKa | 2.19 ± 0.10 (Predicted)[1] |

| Flash Point | 156 °F (68.9 °C)[1][6][10] |

| 66 °C - closed cup |

Chemical Properties and Reactivity

The presence of two electron-withdrawing fluorine atoms on the aromatic ring significantly influences the chemical reactivity of this compound. These substituents decrease the basicity of the amino group compared to aniline. The fluorine atoms also direct electrophilic aromatic substitution reactions.

Synthesis

A common laboratory and industrial synthesis of this compound involves the reduction of 2,5-difluoronitrobenzene.

Synthesis of this compound from 2,5-difluoronitrobenzene.

Experimental Protocol: Synthesis of this compound

A general procedure for the synthesis of this compound from 2,5-difluoronitrobenzene is as follows:

-

To a solution of 2,5-difluoronitrobenzene in a suitable solvent such as methanol or tetrahydrofuran, a catalyst, typically palladium on carbon (Pd/C) or Raney nickel, is added.[6][12]

-

The reaction mixture is then subjected to a hydrogen atmosphere, often using a Parr shaker or a balloon filled with hydrogen gas, and stirred at room temperature.[6][12]

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Once the starting material is consumed, the catalyst is removed by filtration.

-

The filtrate is then concentrated under reduced pressure to yield this compound.[6]

Key Reactions

This compound participates in various chemical reactions, making it a versatile intermediate. It is used in the synthesis of:

-

Schiff bases: For example, it reacts with aldehydes to form compounds like 2,4-di-tert-butyl-6-[(2,5-difluorophenyl)iminomethyl]phenol.[1][3][6]

-

1,4-diazabutadienes: Its condensation with diketones, often assisted by ultrasound, yields these compounds.[1][3]

Applications in Research and Development

The unique properties of this compound make it a valuable component in several fields.

Applications of this compound.

-

Pharmaceutical Development: It serves as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs), particularly for neurological and cardiovascular conditions.[5]

-

Agrochemicals: It is utilized in the formulation of herbicides and pesticides, contributing to improved crop yields and protection.[5]

-

Dyes and Pigments: The compound is employed in the production of dyes, contributing to vibrant and stable colors for textiles and coatings.[5]

-

Material Science: this compound acts as a building block for advanced materials, including polymers and resins used in electronics and automotive applications.[5][13]

Spectral Data

Spectroscopic data is essential for the identification and characterization of this compound.

Table 3: Spectral Data References

| Technique | Solvent | Reference |

| ¹H NMR | CDCl₃ | [14][15] |

A representative ¹H NMR spectrum in CDCl₃ shows signals for the aromatic protons and the amine protons. For example, a reported ¹H NMR (400 MHz, CDCl₃) shows peaks at δ 6.94-6.88 (m, 1H), 6.50-6.46 (m, 1H), 6.40-6.31 (m, 1H), and 3.82 (br. s., 2H).[6]

Safety and Handling

This compound is a hazardous chemical and requires careful handling.

Table 4: GHS Hazard Information

| Pictogram | Signal Word | Hazard Statements |

| GHS07 | Warning | H302: Harmful if swallowed.[7][16] H312: Harmful in contact with skin.[7][16] H332: Harmful if inhaled.[16] H317: May cause an allergic skin reaction.[7][16] |

Experimental Protocol: Safe Handling and Storage

-

Handling: Use in a well-ventilated area.[16] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[16] Avoid breathing vapors or mist and prevent contact with skin and eyes.[16]

-

Storage: Store in a cool, dry, and dark place in a tightly sealed container.[1] Keep away from sources of ignition.[16]

-

First Aid:

Conclusion

This compound is a versatile and important chemical intermediate with a well-defined set of physical and chemical properties. Its utility in the synthesis of pharmaceuticals, agrochemicals, and advanced materials underscores its significance in modern chemistry. Proper understanding of its properties, reactivity, and safe handling procedures is crucial for its effective and safe utilization in research and industrial applications.

References

- 1. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 2. This compound 99.5 367-30-6 [sigmaaldrich.com]

- 3. 2,5-二氟苯胺 99.5% | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound | 367-30-6 [chemicalbook.com]

- 5. chemimpex.com [chemimpex.com]

- 6. This compound CAS#: 367-30-6 [m.chemicalbook.com]

- 7. This compound | C6H5F2N | CID 67775 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound 367-30-6 [mingyuanchemical.com]

- 9. echemi.com [echemi.com]

- 10. chemwhat.com [chemwhat.com]

- 11. This compound, 98% | Fisher Scientific [fishersci.ca]

- 12. prepchem.com [prepchem.com]

- 13. nbinno.com [nbinno.com]

- 14. This compound(367-30-6) 1H NMR spectrum [chemicalbook.com]

- 15. spectrabase.com [spectrabase.com]

- 16. echemi.com [echemi.com]

2,5-Difluoroaniline CAS number and molecular weight

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,5-Difluoroaniline (CAS No: 367-30-6), a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty dyes. This document details its physicochemical properties, spectroscopic data, a detailed experimental protocol for its synthesis, and crucial safety information. Furthermore, it explores the biological context of its derivatives, particularly in the development of selective COX-2 inhibitors like Celecoxib, and includes a schematic of the relevant signaling pathway.

Core Chemical Information

This compound is an aromatic amine distinguished by two fluorine substituents on the benzene ring. These fluorine atoms significantly influence the molecule's electronic properties and reactivity, making it a valuable building block in organic synthesis.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized in the tables below for quick reference.

| Identifier | Value | Reference |

| CAS Number | 367-30-6 | [1][2][3][4][5] |

| Molecular Formula | C₆H₅F₂N | [1][5] |

| Molecular Weight | 129.11 g/mol | [1][3][4] |

| IUPAC Name | This compound | [4] |

| Property | Value | Reference |

| Appearance | Clear brown liquid | [1] |

| Melting Point | 11-13 °C | [2][5] |

| Boiling Point | 176-178 °C | [5] |

| Density | 1.288 g/mL at 25 °C | [5] |

| Refractive Index (n20/D) | 1.513 | [5] |

| Flash Point | 66 °C (150.8 °F) | [5] |

| Spectroscopic Data | Description | Reference |

| ¹H NMR (CDCl₃) | Spectral data available, showing characteristic shifts for aromatic protons and the amine group. | [6][7] |

| Infrared (IR) Spectroscopy | FTIR spectra available, indicating primary amine and C-F bond stretches. | [8] |

Synthesis of this compound

The primary route for synthesizing this compound is through the catalytic hydrogenation of its nitro precursor, 2,5-difluoronitrobenzene. The following section outlines the experimental protocols for both the synthesis of the precursor and the final product.

Experimental Workflow for Synthesis

Experimental Protocol: Synthesis of 2,5-Difluoronitrobenzene

This protocol is adapted from established nitration methods for aromatic compounds.

-

Reaction Setup: To a reaction vessel, add 1400 g of p-difluorobenzene and 5800 mL of concentrated sulfuric acid.

-

Cooling: Cool the mixture to approximately 5 °C using an ice bath.

-

Nitration: Add 1450 g of potassium nitrate in portions while maintaining the temperature at 5 °C.

-

Reaction Monitoring: Monitor the reaction progress using Gas Chromatography (GC) until completion.

-

Work-up: Once the reaction is complete, pour the mixture into ice water to precipitate the product.

-

Isolation: Collect the resulting white solid by suction filtration to yield 2,5-difluoronitrobenzene.

Experimental Protocol: Synthesis of this compound

This protocol is based on the catalytic reduction of a nitro-aromatic compound.[2][6]

-

Reaction Setup: In a Parr shaker apparatus, prepare a solution of 2,5-difluoronitrobenzene in tetrahydrofuran (THF).

-

Catalyst Addition: Carefully add a catalytic amount of Raney nickel to the solution.

-

Hydrogenation: Seal the vessel and introduce hydrogen gas. Agitate the mixture at room temperature under hydrogen pressure.

-

Reaction Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or GC until the starting material is consumed.

-

Work-up: Upon completion, carefully vent the hydrogen gas and filter the reaction mixture to remove the Raney nickel catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure to remove the THF, yielding this compound.

Applications in Drug Development and Industry

This compound is a versatile intermediate with significant applications in several industries:

-

Pharmaceuticals: It serves as a crucial building block in the synthesis of Active Pharmaceutical Ingredients (APIs), particularly for drugs targeting neurological and cardiovascular diseases.[1] Its derivatives have been explored for their anti-inflammatory and antimicrobial properties.

-

Agrochemicals: The compound is used in the formulation of effective herbicides and pesticides.[1]

-

Dyes and Pigments: It is employed in the production of stable and vibrant dyes.[1]

A notable application in medicinal chemistry is in the synthesis of analogues of Celecoxib , a selective COX-2 inhibitor. This highlights the role of this compound in developing modern anti-inflammatory agents.

Biological Context: The COX-2 Signaling Pathway

Derivatives of this compound are precursors to selective nonsteroidal anti-inflammatory drugs (NSAIDs) that target the Cyclooxygenase-2 (COX-2) enzyme. The COX-2 pathway is integral to inflammation and pain.

COX-2 Signaling Pathway and Inhibition

Inflammatory stimuli trigger the release of arachidonic acid from the cell membrane by phospholipase A₂. The COX-2 enzyme, which is induced during inflammation, converts arachidonic acid into prostaglandins (like PGE₂).[1][9] These prostaglandins are key mediators of inflammation, pain, and fever.[1] Celecoxib, synthesized from intermediates like this compound, acts as a selective inhibitor of COX-2.[1][2] By blocking the active site of COX-2, it prevents the production of prostaglandins, thereby exerting its anti-inflammatory and analgesic effects.[1]

Safety and Handling

This compound is a hazardous chemical and requires strict safety protocols.

| Hazard Class | Statement |

| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. |

| Skin Sensitization | May cause an allergic skin reaction. |

Precautionary Measures

-

Handling: Handle in a well-ventilated area. Wear suitable protective clothing, including chemical-impermeable gloves and tightly fitting safety goggles. Avoid contact with skin and eyes and prevent the formation of aerosols.[3]

-

Storage: Store in a cool, dark, and dry place in a tightly sealed container.

-

First Aid:

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen.

-

Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing.

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

-

Disclaimer: This document is intended for informational purposes for qualified professionals. Always refer to the latest Safety Data Sheet (SDS) before handling this chemical and follow all institutional and regulatory safety guidelines.

References

- 1. What is the mechanism of Celecoxib? [synapse.patsnap.com]

- 2. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Frontiers | Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells [frontiersin.org]

- 4. Signal transduction pathways regulating cyclooxygenase-2 expression: potential molecular targets for chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cyclooxygenase-2 in Synaptic Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. prepchem.com [prepchem.com]

- 7. 2,5-Difluoronitrobenzene synthesis - chemicalbook [chemicalbook.com]

- 8. US5965775A - Process for the preparation of 3,5-difluoroaniline - Google Patents [patents.google.com]

- 9. Cyclooxygenase-2 - Wikipedia [en.wikipedia.org]

Spectroscopic Profile of 2,5-Difluoroaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,5-Difluoroaniline, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The quantitative spectroscopic data for this compound are summarized in the tables below, providing a clear reference for compound identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of this compound in Chloroform-d (CDCl₃) exhibits distinct signals for the aromatic protons and the amine group protons. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constants (J) in Hz |

| H-6 | 6.885 | ddd | J(H,H) = 8.8, J(H,F) = 10.6, 5.1 |

| H-4 | 6.46 | ddd | J(H,H) = 8.8, 3.0, J(H,F) = 9.6, 7.1 |

| H-3 | 6.35 | ddd | J(H,H) = 3.0, J(H,F) = 8.1, 3.6 |

| -NH₂ | 3.70 | br s | - |

ddd: doublet of doublet of doublets, br s: broad singlet

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts are reported in ppm.

| Carbon Assignment | Chemical Shift (δ) in ppm |

| C-2 (C-F) | 160.2 (d, ¹JCF = 240.2 Hz) |

| C-5 (C-F) | 150.8 (d, ¹JCF = 235.5 Hz) |

| C-1 (C-NH₂) | 136.4 (dd, J = 11.5, 2.3 Hz) |

| C-6 | 115.5 (dd, J = 24.1, 8.1 Hz) |

| C-4 | 105.1 (dd, J = 27.2, 3.1 Hz) |

| C-3 | 99.8 (dd, J = 29.5, 3.1 Hz) |

d: doublet, dd: doublet of doublets

¹⁹F NMR (Fluorine-19 NMR) Data

¹⁹F NMR is a powerful tool for characterizing fluorinated compounds. Chemical shifts are referenced to CFCl₃.

| Fluorine Assignment | Chemical Shift (δ) in ppm |

| F-2 | -118.5 to -122.5 |

| F-5 | -138.0 to -142.0 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals characteristic vibrational frequencies corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 3480 - 3350 | N-H Stretch (asymmetric and symmetric) | Medium |

| 3080 - 3010 | Aromatic C-H Stretch | Medium |

| 1620 - 1580 | N-H Bend and Aromatic C=C Stretch | Strong |

| 1520 - 1470 | Aromatic C=C Stretch | Strong |

| 1330 - 1250 | C-N Stretch (aromatic amine) | Strong |

| 1250 - 1150 | C-F Stretch | Strong |

| 900 - 675 | Aromatic C-H Out-of-Plane Bend | Strong |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) data provides information about the molecular weight and fragmentation pattern of the molecule.

| m/z | Relative Intensity (%) | Assignment |

| 129 | 100 | [M]⁺ (Molecular Ion) |

| 110 | 15 | [M - F]⁺ |

| 102 | 25 | [M - HCN]⁺ |

| 83 | 10 | [M - F - HCN]⁺ |

Experimental Workflows and Protocols

Spectroscopic Analysis Workflow

The general workflow for the spectroscopic analysis of a chemical compound like this compound is depicted below. This process ensures the acquisition of high-quality and reproducible data.

Caption: General Workflow for Spectroscopic Analysis.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to achieve a homogeneous magnetic field.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. A spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and 8-16 scans are typically sufficient.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) are generally required due to the low natural abundance of ¹³C.

-

¹⁹F NMR Acquisition: Acquire the fluorine spectrum. A spectral width of -250 to 0 ppm is typically used. Proton decoupling can be applied to simplify the spectrum.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

Infrared (IR) Spectroscopy

-

Sample Preparation: For a neat liquid sample, place a drop of this compound directly onto the ATR crystal or between two salt plates (e.g., NaCl or KBr).[1][2] For a solution, dissolve a small amount of the sample in a suitable transparent solvent (e.g., CCl₄) and place it in a liquid transmission cell.[1][2]

-

Instrument Setup: Record a background spectrum of the empty ATR crystal or the salt plates/solvent-filled cell.[3] This will be subtracted from the sample spectrum.

-

Data Acquisition: Acquire the sample spectrum over a range of 4000-400 cm⁻¹.[3] Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.[3]

-

Data Processing: Perform automatic background subtraction. Identify and label the significant absorption peaks.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the this compound sample into the mass spectrometer. For volatile liquids, a direct insertion probe or injection into a gas chromatograph (GC-MS) can be used.

-

Ionization: Utilize Electron Ionization (EI) as the ionization method.[4][5][6] Set the electron energy to a standard value of 70 eV to induce fragmentation and generate a reproducible mass spectrum.[5][7]

-

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

-

Detection: The detector records the abundance of each ion.

-

Data Processing: The resulting data is plotted as a mass spectrum, showing the relative intensity of each ion. The molecular ion peak and major fragment ions are identified.

References

- 1. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 2. researchgate.net [researchgate.net]

- 3. drawellanalytical.com [drawellanalytical.com]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 6. Electron ionization - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

Determining the Solubility of 2,5-Difluoroaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Core Physical Properties of 2,5-Difluoroaniline

A summary of the key physical properties of this compound is presented in the table below. This data is essential for handling the compound and for designing solubility experiments.

| Property | Value | Reference |

| CAS Number | 367-30-6 | [2][3] |

| Molecular Formula | C₆H₅F₂N | [2] |

| Molecular Weight | 129.11 g/mol | [2] |

| Appearance | Colorless to yellow to orange clear liquid | [2] |

| Melting Point | 11-13 °C (lit.) | [4] |

| Boiling Point | 176-178 °C (lit.) | [4] |

| Density | 1.288 g/mL at 25 °C (lit.) | [4] |

| Refractive Index | n20/D 1.513 (lit.) | [4] |

| Water Solubility | Not miscible in water | [2][4][5] |

Experimental Protocol: Determination of Solubility by the Gravimetric Method

The gravimetric method is a straightforward and reliable technique for determining the solubility of a solute in a given solvent. It involves preparing a saturated solution, separating a known volume of the solution, evaporating the solvent, and weighing the remaining solute.

Materials and Apparatus

-

This compound (solute)

-

Selected organic solvent (e.g., methanol, ethanol, acetone, ethyl acetate, THF, etc.)

-

Conical flask or sealed vessel

-

Magnetic stirrer and stir bar

-

Thermostatic bath (for temperature control)

-

Syringe with a filter (e.g., 0.45 µm PTFE)

-

Pre-weighed evaporating dish or weighing bottle

-

Analytical balance (accurate to at least 0.1 mg)

-

Drying oven or vacuum desiccator

Experimental Workflow for Gravimetric Solubility Determination

Caption: Gravimetric method workflow.

Step-by-Step Procedure

-

Preparation of the Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed conical flask. The presence of undissolved solute is necessary to ensure the solution is saturated.

-

Place the flask in a thermostatic bath set to the desired experimental temperature.

-

Stir the mixture vigorously using a magnetic stirrer for a sufficient period to allow the system to reach equilibrium. The time required for equilibration may vary depending on the solvent and temperature and should be determined experimentally (e.g., by taking measurements at different time points until the solubility value is constant).

-

-

Sample Collection:

-

Once equilibrium is reached, stop the stirring and allow the undissolved this compound to settle.

-

Carefully withdraw a precise volume (e.g., 5 or 10 mL) of the clear supernatant using a syringe fitted with a filter to prevent any solid particles from being transferred.

-

-

Gravimetric Analysis:

-

Transfer the collected saturated solution to a pre-weighed evaporating dish.

-

Gently evaporate the solvent in a well-ventilated fume hood. A rotary evaporator can be used for more volatile solvents to expedite this process.

-

Once the bulk of the solvent has been removed, place the evaporating dish in a drying oven at a temperature below the boiling point of this compound to remove any residual solvent. Alternatively, a vacuum desiccator can be used.

-

Periodically cool the dish in a desiccator and weigh it on an analytical balance. Continue the drying process until a constant weight is achieved.

-

Data Analysis and Calculation

The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = [(Weight of dish + solute) - (Weight of empty dish)] / (Volume of solution collected in mL) * 100

It is recommended to perform the experiment in triplicate to ensure the reproducibility of the results.

Logical Relationships in Solubility Determination

The determination of solubility involves a series of logical steps and dependencies, as illustrated in the diagram below. Accurate temperature control is paramount as solubility is highly temperature-dependent.

References

Health and safety information for handling 2,5-Difluoroaniline

An In-depth Technical Guide to the Health and Safety of 2,5-Difluoroaniline

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for research, scientific, and drug development professionals. It is not a substitute for a formal risk assessment and the information in a substance-specific Safety Data Sheet (SDS). All laboratory work should be conducted in accordance with institutional safety policies and under the supervision of qualified personnel.

Chemical Identification and Physical Properties

This compound is an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][2] Its chemical structure and physical properties are summarized below.

| Property | Value | Reference |

| Chemical Name | This compound | [3] |

| Synonyms | 2,5-Difluorobenzenamine, Aniline, 2,5-difluoro- | [3] |

| CAS Number | 367-30-6 | [3] |

| Molecular Formula | C₆H₅F₂N | [2] |

| Molecular Weight | 129.11 g/mol | [2] |

| Appearance | Clear, colorless to yellow or pale brown liquid | [4] |

| Melting Point | 11-13 °C | [5] |

| Boiling Point | 176-178 °C | [5] |

| Density | 1.288 g/mL at 25 °C | [5] |

| Flash Point | 66 °C (150.8 °F) - closed cup | [6] |

| Water Solubility | Not miscible | [7] |

| Refractive Index | n20/D 1.513 | [5] |

Hazard Identification and Classification

This compound is classified as a hazardous chemical. The primary hazards are acute toxicity and skin sensitization.[3]

GHS Hazard Classification:

-

Acute Toxicity, Oral (Category 4) , H302: Harmful if swallowed.[3]

-

Acute Toxicity, Dermal (Category 4) , H312: Harmful in contact with skin.[3]

-

Acute Toxicity, Inhalation (Category 4) , H332: Harmful if inhaled.[3]

-

Skin Sensitization (Category 1) , H317: May cause an allergic skin reaction.[3]

Signal Word: Warning[3]

Hazard Statements: [3]

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H332: Harmful if inhaled.

-

H317: May cause an allergic skin reaction.

Toxicological Information

Exposure to this compound can cause adverse health effects through oral, dermal, and inhalation routes.[3] Like other anilines, it may have the potential to cause methemoglobinemia, a condition where the oxygen-carrying capacity of the blood is reduced.[8][9]

Acute Toxicity

| Endpoint | Value (2,4-Difluoroaniline) | Species | Reference |

| Oral LD50 | 820 mg/kg | Rat | [10] |

| Dermal LD50 | 672 mg/kg | Rat | [10] |

| Inhalation LC50 | 6210 mg/m³ (4 hours) | Rat | [8] |

Skin Sensitization

This compound is classified as a skin sensitizer.[3] This means that repeated skin contact can lead to an allergic reaction. The mechanism of skin sensitization by halogenated anilines is understood to involve metabolic activation to reactive intermediates.[11]

Metabolic and Toxicological Pathways

Metabolic Pathway: Cytochrome P450 Hydroxylation

The primary metabolic pathway for this compound in the body is aromatic hydroxylation catalyzed by cytochrome P450 (CYP450) enzymes in the liver. This is a common Phase I metabolic reaction for aromatic amines.

Signaling Pathway: Skin Sensitization

Skin sensitization is a complex process involving metabolic activation, interaction with skin proteins, and a subsequent immune response. The process can be broken down into several key events, starting with the chemical penetrating the skin and ending with the proliferation of T-cells that will recognize the chemical upon subsequent exposure.

Experimental Protocols

Synthesis of this compound by Catalytic Hydrogenation

This protocol describes the reduction of 2,5-difluoronitrobenzene to this compound using a Raney Nickel catalyst. This method is adapted from a general procedure for the synthesis of fluoroanilines.

Materials:

-

2,5-Difluoronitrobenzene

-

Raney Nickel (slurry in water)

-

Methanol (or other suitable solvent like Tetrahydrofuran)

-

Hydrogen gas

-

Nitrogen gas

-

Filter aid (e.g., Celite)

-

Parr shaker or similar hydrogenation apparatus

-

Standard laboratory glassware

Procedure:

-

Catalyst Preparation: In a fume hood, carefully wash the Raney Nickel slurry with methanol to remove the water. The amount of catalyst is typically 5-10% by weight of the starting material.

-

Reaction Setup: To a pressure-resistant reaction vessel (e.g., a Parr bottle), add the 2,5-difluoronitrobenzene and methanol. Add the prepared Raney Nickel catalyst to the solution.

-

Hydrogenation:

-

Seal the reaction vessel and connect it to the hydrogenation apparatus.

-

Purge the system with nitrogen gas to remove air, and then purge with hydrogen gas.

-

Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi).

-

Begin agitation and maintain the reaction at room temperature.

-

Monitor the reaction progress by observing the uptake of hydrogen. The reaction is typically complete within a few hours.

-

-

Work-up:

-

Once the reaction is complete, carefully vent the hydrogen and purge the system with nitrogen.

-

Filter the reaction mixture through a pad of filter aid to remove the Raney Nickel catalyst. Caution: The catalyst may be pyrophoric upon exposure to air; keep the filter cake wet with solvent.

-

Wash the filter cake with additional methanol.

-

Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: The crude this compound can be purified by vacuum distillation to yield the final product.

Summary of Key Toxicity Test Methodologies

The following are summaries of standard OECD test guidelines for assessing the toxicity of chemicals.

-

Principle: A single dose of the substance is administered to a group of fasted rats by oral gavage.

-

Procedure: A sighting study is performed to determine the appropriate starting dose. Subsequently, groups of animals are dosed at one of a series of fixed dose levels (5, 50, 300, 2000 mg/kg). Observations for signs of toxicity and mortality are made for up to 14 days.

-

Endpoint: The test allows for the classification of the substance into a GHS toxicity category.

-

Principle: Fish are exposed to the test substance in a static or semi-static system for 96 hours.

-

Procedure: Groups of fish are exposed to at least five concentrations of the test substance arranged in a geometric series. Mortality and other signs of toxicity are observed at 24, 48, 72, and 96 hours.

-

Endpoint: The LC50 (the concentration that is lethal to 50% of the fish) at 96 hours is calculated.

-

Principle: Young Daphnia magna (<24 hours old) are exposed to the test substance for 48 hours.

-

Procedure: Groups of daphnids are exposed to at least five concentrations of the test substance. Immobilisation (the inability to swim) is recorded at 24 and 48 hours.

-

Endpoint: The EC50 (the concentration that immobilizes 50% of the daphnids) at 48 hours is calculated.[1]

-

Principle: The effect of the test substance on the growth of a selected species of algae is determined over a 72-hour period.

-

Procedure: Exponentially growing algal cultures are exposed to a series of concentrations of the test substance. The growth of the algae is measured at least daily by cell counts or a surrogate measurement like fluorescence.

-

Endpoint: The EC50 for growth rate inhibition and yield are calculated.

Safe Handling and Storage

Engineering Controls:

-

Work with this compound should be conducted in a well-ventilated area, preferably in a chemical fume hood.[3]

-

Ensure that eyewash stations and safety showers are readily accessible.

Personal Protective Equipment (PPE): [3]

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. Inspect gloves before use.

-

Respiratory Protection: If working outside of a fume hood or if there is a risk of inhalation, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors.

Handling:

-

Avoid contact with skin and eyes.[3]

-

Do not breathe vapors or mists.[3]

-

Wash hands thoroughly after handling.[3]

-

Keep away from sources of ignition.[3]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[3]

-

Store away from incompatible materials such as strong oxidizing agents and acids.

First Aid and Emergency Procedures

First Aid Measures: [3]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[3]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3]

Accidental Release Measures:

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE. Ensure adequate ventilation. Remove all sources of ignition.[3]

-

Environmental Precautions: Prevent the chemical from entering drains.

-

Cleanup: Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable, closed container for disposal.[3]

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.[3] Contact a licensed professional waste disposal service.

References

- 1. files.core.ac.uk [files.core.ac.uk]

- 2. ftp.cdc.gov [ftp.cdc.gov]

- 3. researchgate.net [researchgate.net]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Hapten - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Emerging roles of keratinocytes in nociceptive transduction and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dinitrohalobenzenes: evaluation of relative skin sensitization potential using the local lymph node assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. prepchem.com [prepchem.com]

- 10. US5856577A - Process for the preparation of fluoroanilines from fluorinated nitrated benzene compounds - Google Patents [patents.google.com]

- 11. Drug hapten-specific T-cell activation: Current status and unanswered questions - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electrophilic Aromatic Substitution Reactions of 2,5-Difluoroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the electrophilic aromatic substitution (EAS) reactions of 2,5-difluoroaniline. Due to a scarcity of direct literature detailing quantitative outcomes for this specific substrate, this document focuses on the governing chemical principles, predicted regioselectivity based on substituent effects, and representative experimental protocols adapted from closely related analogs.

Core Principles: Predicting Regioselectivity

The reactivity and regioselectivity of electrophilic aromatic substitution on this compound are dictated by the interplay of the electronic effects of its three substituents: one amino group (-NH₂) and two fluoro groups (-F).

-

Amino Group (-NH₂): This is a powerful activating group.[1] Its primary influence is a strong electron-donating resonance effect (+M), which significantly increases the electron density of the aromatic ring, particularly at the ortho (C6, C2) and para (C4) positions. This makes the ring much more nucleophilic and susceptible to attack by electrophiles.[2]

-

Fluoro Groups (-F): Halogens are a unique class of substituents. They exhibit a dual nature: a deactivating, electron-withdrawing inductive effect (-I) due to their high electronegativity, and an electron-donating resonance effect (+M) via their lone pairs. For fluorine, the inductive effect is stronger than the resonance effect, making it a net deactivating group. However, the resonance effect, though weaker, still directs incoming electrophiles to the ortho and para positions.[3]

In this compound, the directing effects of these groups are combined. The -NH₂ group at C1 is the most powerful activating group and therefore dominates the regiochemical outcome.[4] It strongly directs incoming electrophiles to the C2, C4, and C6 positions.

-

Position C2: Blocked by a fluorine atom.

-

Position C6: ortho to -NH₂ and meta to the C5-F. This position is strongly activated by the amino group.

-

Position C4: para to -NH₂ and meta to the C2-F. This position is also strongly activated by the amino group.

-

Position C3: meta to -NH₂ and ortho to both C2-F and para to C5-F. This position is strongly deactivated.

Therefore, electrophilic attack is overwhelmingly predicted to occur at the C4 and C6 positions. The final product distribution between these two sites will depend on the specific reaction conditions and the steric bulk of the electrophile.

Key Electrophilic Aromatic Substitution Reactions

Based on the principles outlined above, the expected outcomes for major EAS reactions are detailed below.

Halogenation (Bromination)

Direct halogenation of anilines is typically rapid and can lead to poly-substitution. The reaction is often performed in a solvent like acetic acid. For this compound, bromination is expected to yield primarily 4-bromo-2,5-difluoroaniline, with 6-bromo-2,5-difluoroaniline as a potential minor product. The synthesis of 4-bromo-2,5-difluoroaniline is a known transformation, confirming the viability of substitution at the C4 position.[5][6][7]

Table 1: Predicted Products of Halogenation

| Reagents | Predicted Major Product | Predicted Minor Product |

|---|---|---|

| Br₂ / CH₃COOH | 4-Bromo-2,5-difluoroaniline | 6-Bromo-2,5-difluoroaniline |

| Cl₂ / FeCl₃ | 4-Chloro-2,5-difluoroaniline | 6-Chloro-2,5-difluoroaniline |

This protocol for a related isomer demonstrates a typical procedure that can be adapted.[8][9]

-

Dissolution: Dissolve 2,6-difluoroaniline (0.79 mol) in glacial acetic acid (550 ml) in a suitable reaction vessel.

-

Reagent Preparation: Prepare a solution of bromine (0.79 mol) in glacial acetic acid (200 ml).

-

Addition: Slowly add the bromine solution dropwise to the stirred aniline solution, maintaining the reaction temperature below 25°C using an ice bath.

-

Reaction: Stir the mixture at room temperature for 2 hours after the addition is complete.

-

Quenching: Add sodium thiosulphate (50 g) and sodium acetate (125 g) in water (700 ml) to the reaction mixture to neutralize excess bromine and acid.

-

Workup: Cool the mixture overnight. Filter the resulting precipitate. Dissolve the solid in diethyl ether, wash the ether phase sequentially with water, 10% sodium hydroxide, and water again.

-

Isolation: Dry the organic phase with anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the product.

Nitration

Direct nitration of anilines with strong acid mixtures (e.g., HNO₃/H₂SO₄) is often problematic, leading to oxidation and loss of selectivity due to the protonation of the highly basic amino group.[10] A standard strategy to circumvent this is to first protect the amino group as an acetanilide. The N-acetyl group is still an activating ortho, para-director but is less basic and less prone to oxidation. The nitration is then performed, followed by acidic or basic hydrolysis to remove the acetyl group and restore the aniline. The existence of 2,5-difluoro-4-nitroaniline confirms that substitution at the C4 position is a viable pathway.[11]

Table 2: Predicted Products of Nitration

| Reagents | Predicted Major Product | Predicted Minor Product |

|---|

| 1. Ac₂O2. HNO₃ / H₂SO₄3. H₃O⁺, Δ | 2,5-Difluoro-4-nitroaniline | 2,5-Difluoro-6-nitroaniline |

This detailed protocol for a related dihalodifluoroaniline can serve as a robust starting point for optimization.[10]

-

Protection (Acetylation):

-

In a round-bottom flask, dissolve 3,6-dichloro-2,4-difluoroaniline (50.5 mmol) in glacial acetic acid (50 mL).

-

Slowly add acetic anhydride (65.7 mmol, 1.3 equiv.).

-

Heat the mixture to reflux (approx. 118°C) for 2 hours, monitoring by TLC for the consumption of the starting aniline.

-

Cool the mixture and pour it into ice-cold water (200 mL). Collect the precipitate by vacuum filtration, wash with cold water, and dry.

-

-

Nitration:

-

In a three-necked flask cooled in an ice bath, carefully add the dried acetanilide from the previous step to concentrated sulfuric acid (30 mL), keeping the temperature below 20°C.

-

Separately, prepare the nitrating mixture by slowly adding concentrated nitric acid (55.6 mmol, 1.1 equiv.) to concentrated sulfuric acid (6 mL) in an ice bath.

-

Add the nitrating mixture dropwise to the acetanilide solution over 30-45 minutes, ensuring the internal temperature remains below 10°C.

-

Stir the reaction in the ice bath for an additional 2-3 hours after addition is complete.

-

Carefully pour the reaction mixture onto crushed ice (200 g) with vigorous stirring and collect the precipitated solid by filtration.

-

-

Deprotection (Hydrolysis):

-

Transfer the crude nitrated acetanilide to a flask and add a mixture of ethanol (50 mL) and concentrated hydrochloric acid (25 mL).

-

Heat the mixture to reflux for 4-6 hours until TLC analysis shows complete deprotection.

-

Cool the mixture and pour it into cold water (200 mL). Neutralize the solution slowly with a saturated sodium bicarbonate solution to a pH of ~7-8.

-

-

Purification:

-

Collect the crude product by filtration.

-

Purify the solid by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

-

Sulfonation

Sulfonation of anilines can be complex. Heating aniline with concentrated sulfuric acid typically yields the thermodynamically favored para-substituted product, sulfanilic acid. For this compound, sulfonation is expected to proceed similarly, yielding primarily 4-amino-2,5-difluorobenzenesulfonic acid. The reaction likely proceeds via an initial formation of an ammonium sulfate salt, which then rearranges upon heating.[12]

Table 3: Predicted Products of Sulfonation

| Reagents | Predicted Major Product | Predicted Minor Product |

|---|

| Conc. H₂SO₄, Heat | 4-Amino-2,5-difluorobenzenesulfonic acid | 2-Amino-3,5-difluorobenzenesulfonic acid |

-

Mixing: In a flask, carefully add this compound (1.0 mol) to an equimolar amount of concentrated sulfuric acid (1.0 mol) with cooling.

-

Heating: Heat the resulting aniline sulfate salt in an oven or oil bath at 180-190°C for 4-5 hours. Water will be evolved during the reaction.

-

Workup: Cool the reaction mixture. Add the solid mass to a large volume of cold water and stir to dissolve the product.

-

Isolation: The product may precipitate as a zwitterion upon neutralization or can be isolated by carefully adjusting the pH. Recrystallization from hot water is a common purification method for sulfonic acids.

Friedel-Crafts Reactions

Friedel-Crafts alkylation and acylation reactions are generally unsuccessful on substrates that are strongly deactivated or contain an amino group.[13][14][15] The -NH₂ group is a strong Lewis base and will react preferentially with the Lewis acid catalyst (e.g., AlCl₃), forming a complex. This complex places a positive charge adjacent to the aromatic ring, which strongly deactivates it towards further electrophilic attack.[16] Therefore, direct Friedel-Crafts reactions on this compound are not considered viable. To perform such a reaction, the amino group would first need to be converted into a less basic, deactivating group that can be later converted back, a multi-step process that is often synthetically inefficient.

Table 4: Predicted Outcome of Friedel-Crafts Reactions

| Reaction | Reagents | Predicted Outcome |

|---|---|---|

| Acylation | RCOCl / AlCl₃ | No reaction |

| Alkylation | RCl / AlCl₃ | No reaction |

Conclusion

The electrophilic aromatic substitution reactions of this compound are governed by the powerful activating and ortho, para-directing influence of the C1-amino group. This directing effect overrides the deactivating nature of the two fluoro substituents, channeling electrophiles primarily to the C4 (para) and C6 (ortho) positions. While halogenation and protected nitration are expected to proceed with good regioselectivity towards the C4 position, direct Friedel-Crafts reactions are unviable due to catalyst poisoning by the basic amino group. The experimental protocols provided, derived from analogous chemical systems, offer robust starting points for the synthesis and functionalization of this valuable chemical intermediate in research and drug development. All proposed transformations require empirical validation and optimization.

References

- 1. transformationtutoring.com [transformationtutoring.com]

- 2. m.youtube.com [m.youtube.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. youtube.com [youtube.com]

- 5. nbinno.com [nbinno.com]

- 6. chemimpex.com [chemimpex.com]

- 7. 4-ブロモ-2,5-ジフルオロアニリン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. Synthesis routes of 4-Bromo-2,6-difluoroaniline [benchchem.com]

- 9. 4-Bromo-2,6-difluoroaniline synthesis - chemicalbook [chemicalbook.com]

- 10. benchchem.com [benchchem.com]

- 11. 2,5-Difluoro-4-nitroaniline 95% | CAS: 1542-36-5 | AChemBlock [achemblock.com]

- 12. Rearrangement of Arylsulfamates and Sulfates to Para-Sulfonyl Anilines and Phenols - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Friedel-Crafts Acylation [organic-chemistry.org]

2,5-Difluoroaniline: A Versatile Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Difluoroaniline is a pivotal fluorinated building block in organic synthesis, prized for its unique electronic properties and versatile reactivity. The strategic placement of two fluorine atoms on the aniline ring significantly influences the molecule's pKa, nucleophilicity, and regioselectivity in various chemical transformations. This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound. It details its applications in the synthesis of high-value molecules, particularly in the pharmaceutical and agrochemical industries, and provides specific experimental protocols for key reactions. Furthermore, this document explores the biological significance of compounds derived from this aniline, including the signaling pathways they target.

Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in synthesis.

Physical and Chemical Properties

This compound is a colorless to yellow or orange clear liquid at room temperature.[1] Key physical and chemical data are summarized in Table 1. The presence of two electron-withdrawing fluorine atoms decreases the basicity of the amino group compared to aniline.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₅F₂N | [1] |

| Molecular Weight | 129.11 g/mol | [1] |

| CAS Number | 367-30-6 | [1] |

| Melting Point | 11-13 °C | [1][2] |

| Boiling Point | 176-178 °C | [1][2] |

| Density | 1.288 g/mL at 25 °C | [1][2] |

| Refractive Index (n20/D) | 1.513 | [1][2] |

| Flash Point | 156 °F (68.9 °C) | [1] |

| pKa | 2.19 ± 0.10 (Predicted) | [1] |

| Water Solubility | Not miscible | [1] |

| Appearance | Clear colorless to yellow to orange liquid | [1] |

Table 1: Physical and Chemical Properties of this compound

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound and its derivatives.

| Spectroscopy | Key Data | Reference(s) |

| ¹H NMR (400 MHz, CDCl₃) | δ 6.94-6.88 (m, 1H), 6.50-6.46 (m, 1H), 6.40-6.31 (m, 1H), 3.82 (br. s., 2H) | [3] |

| ¹³C NMR | Data not readily available in searched sources | |

| IR | Data not readily available in searched sources | |

| Mass Spectrometry | Data not readily available in searched sources |

Table 2: Spectroscopic Data for this compound

Safety and Handling

This compound is harmful if swallowed, in contact with skin, or if inhaled, and may cause an allergic skin reaction.[4] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound.[4] Work should be conducted in a well-ventilated area or a fume hood.[4]

Applications in Organic Synthesis

The unique substitution pattern of this compound makes it a valuable precursor for a wide range of organic molecules, particularly in the pharmaceutical, agrochemical, and materials science sectors.[1][5]

Pharmaceutical Synthesis

This compound is a key intermediate in the synthesis of several active pharmaceutical ingredients (APIs), including tyrosine kinase inhibitors used in cancer therapy.[5]

-

Bosutinib: An inhibitor of Src and Abl kinases used in the treatment of chronic myeloid leukemia (CML).[3]

-

Gefitinib: An EGFR inhibitor used to treat non-small-cell lung cancer.[5]

-

Lapatinib: A dual inhibitor of EGFR and HER2, used in the treatment of breast cancer.[6]

Agrochemical Synthesis

The incorporation of fluorine atoms often enhances the biological activity and metabolic stability of agrochemicals.[4] this compound serves as a building block for modern herbicides, insecticides, and fungicides.[4]

Functional Materials

The distinct electronic properties imparted by the fluorine atoms make this compound a useful monomer or intermediate in the synthesis of advanced materials such as polymers and dyes.[5]

Key Reactions and Experimental Protocols

This compound can undergo a variety of chemical transformations, including reactions at the amino group and on the aromatic ring.

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the reduction of 2,5-difluoronitrobenzene.

Experimental Protocol: Reduction of 2,5-Difluoronitrobenzene [1]

-

Reactants: 1,4-Difluoro-2-nitrobenzene (500 mg, 3.14 mmol), Palladium on carbon (10%, 66.9 mg, 0.629 mmol), Methanol (20 mL), Hydrogen gas.

-

Procedure: To a solution of 1,4-difluoro-2-nitrobenzene in methanol, palladium on carbon catalyst is added in batches. The reaction mixture is then stirred at 20 °C for 1 hour under a hydrogen atmosphere.

-

Work-up: The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is filtered, and the filtrate is concentrated under reduced pressure.

-

Yield: 338 mg (83%).[1]

References

- 1. This compound CAS#: 367-30-6 [m.chemicalbook.com]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Difluoroalkylation of Anilines via Photoinduced Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 6. EP2602242B1 - Process for preparing compound by novel sandmeyer-like reaction using nitroxide radical compound as reaction catalyst - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis of 2,5-Difluoroaniline: Discovery and Historical Evolution

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,5-difluoroaniline, a key intermediate in the pharmaceutical and agrochemical industries. The document details the historical development of its synthesis, outlines modern experimental protocols, and presents quantitative data in a clear, comparative format. Visual diagrams of the synthetic workflows are included to facilitate understanding.

Introduction: The Emergence of a Key Building Block

The introduction of fluorine atoms into organic molecules can dramatically alter their biological properties, leading to enhanced metabolic stability, increased binding affinity, and improved bioavailability. This compound, with its unique substitution pattern, has emerged as a valuable building block in the synthesis of a wide range of bioactive compounds. While the precise date of its first synthesis is not extensively documented in early chemical literature, its preparation is intrinsically linked to the advancements in aromatic fluorination and nitro group reduction techniques developed throughout the 20th century.

Early methods for the synthesis of fluoroaromatics were often hazardous and low-yielding. The development of the Balz-Schiemann reaction, involving the thermal decomposition of diazonium fluoroborates, provided a more reliable route to fluoroarenes. However, the most prevalent and industrially viable route to this compound has evolved to be a two-step process starting from the readily available 1,4-difluorobenzene. This pathway involves the nitration of 1,4-difluorobenzene to form 2,5-difluoronitrobenzene, followed by the reduction of the nitro group to yield the target aniline.

Core Synthesis Pathway: From 1,4-Difluorobenzene to this compound

The dominant and most efficient synthesis of this compound proceeds through two key transformations:

-

Nitration of 1,4-Difluorobenzene: This electrophilic aromatic substitution introduces a nitro group onto the benzene ring.

-

Reduction of 2,5-Difluoronitrobenzene: The nitro group is subsequently reduced to an amino group to yield this compound.

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions Involving 2,5-Difluoroaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method in modern organic synthesis for the formation of carbon-carbon bonds, particularly for constructing biaryl and vinyl-aryl structures. These motifs are of significant interest in medicinal chemistry and materials science. 2,5-Difluoroaniline is a valuable building block, and its incorporation into more complex molecules via Suzuki coupling can impart unique electronic and pharmacokinetic properties. However, direct Suzuki coupling with this compound is not typically feasible due to the lack of a suitable leaving group on the aniline ring.

This document provides detailed protocols for a two-step sequence to effectively utilize this compound in Suzuki coupling reactions. The process involves an initial electrophilic halogenation (bromination or iodination) of the this compound ring to install a reactive handle, followed by a palladium-catalyzed Suzuki-Miyaura coupling with a suitable boronic acid.

Part 1: Halogenation of this compound

To render this compound amenable to Suzuki coupling, a halogen atom (typically bromine or iodine) must be introduced onto the aromatic ring. The amino group is a strong activating ortho-, para-director in electrophilic aromatic substitution. In the case of this compound, the para position (C4) is the most sterically accessible and electronically favorable site for substitution.

Protocol 1: Synthesis of 4-Bromo-2,5-difluoroaniline

This protocol outlines the direct bromination of this compound to yield 4-bromo-2,5-difluoroaniline, a key intermediate for subsequent Suzuki coupling reactions.[1]

Materials:

-

This compound

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (ACN)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 equiv.) in acetonitrile.

-

Cool the solution to 0 °C in an ice bath.

-

Add N-Bromosuccinimide (NBS) (1.05 equiv.) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, remove the acetonitrile under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford pure 4-bromo-2,5-difluoroaniline.

Protocol 2: Synthesis of 4-Iodo-2,5-difluoroaniline

This protocol describes the iodination of this compound. Iodoarenes are generally more reactive than bromoarenes in Suzuki couplings.

Materials:

-

This compound

-

N-Iodosuccinimide (NIS)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium thiosulfate solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

Dissolve this compound (1.0 equiv.) in dichloromethane in a round-bottom flask.

-

Add N-Iodosuccinimide (NIS) (1.1 equiv.) to the solution.

-

Add trifluoroacetic acid (TFA) (0.1 equiv.) to catalyze the reaction.

-

Stir the mixture at room temperature for 12-16 hours.

-

Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture with saturated aqueous sodium thiosulfate solution to quench any remaining iodine, followed by saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel (hexanes/ethyl acetate) to yield 4-iodo-2,5-difluoroaniline.

Part 2: Suzuki-Miyaura Coupling of Halo-2,5-difluoroaniline

With the halogenated this compound in hand, the Suzuki-Miyaura cross-coupling can be performed to form the desired biaryl structure. The following is a general protocol that can be optimized for specific substrates.

General Protocol for Suzuki Coupling

This protocol is a representative starting point for the Suzuki coupling of 4-halo-2,5-difluoroaniline with an arylboronic acid.[2]

Materials:

-

4-Bromo-2,5-difluoroaniline or 4-Iodo-2,5-difluoroaniline (1.0 equiv.)

-

Arylboronic acid (1.2-1.5 equiv.)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst like XPhos Pd G2) (1-5 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv.)

-

Solvent system (e.g., 1,4-dioxane/water, toluene/water, 2-MeTHF/water)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

To a Schlenk flask, add the 4-halo-2,5-difluoroaniline (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

-

Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio).

-

Heat the reaction mixture to 80-100 °C and stir vigorously for 4-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.

Data Presentation

The following tables summarize typical reaction conditions for the halogenation and subsequent Suzuki coupling.

Table 1: Summary of Halogenation Conditions for this compound

| Halogenation Reagent | Solvent | Catalyst/Additive | Temperature | Typical Yield |

| N-Bromosuccinimide (NBS) | Acetonitrile | None | 0 °C to RT | Good to Excellent |

| N-Iodosuccinimide (NIS) | Dichloromethane | Trifluoroacetic Acid | Room Temperature | Good to Excellent |

Table 2: Summary of Suzuki Coupling Conditions for 4-Halo-2,5-difluoroanilines